Quetiapine-d8 Hemifumarate

Vue d'ensemble

Description

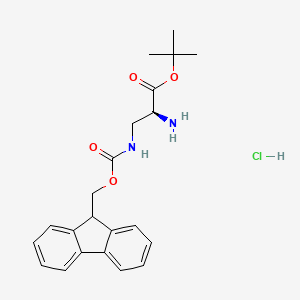

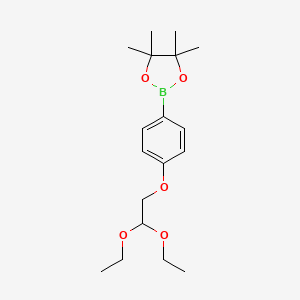

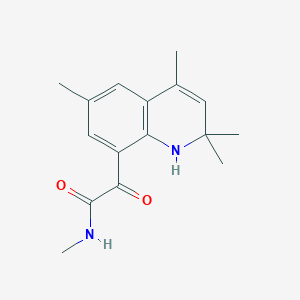

Quetiapine-d8 Hemifumarate is a useful research compound. Its molecular formula is C25H29N3O6S and its molecular weight is 507.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quetiapine-d8 Hemifumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quetiapine-d8 Hemifumarate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Aseptic Gingivitis Related to Quetiapine Hemifumarate : Quetiapine Hemifumarate (QF) is associated with side effects like dizziness and metabolic problems. This study presents the first report of aseptic gingivitis linked to QF in a patient with mental retardation (Gahr, Kölle, Freudenmann, & Schönfeldt-Lecuona, 2012).

Characterization of Hydrophilic Matrices : Research on the hydration behavior, internal structure, and drug release of controlled release hydrophilic matrix tablets of Quetiapine Hemifumarate prepared by various methods, including direct compression and granulation, provided insights into their pharmaceutical properties (Kulinowski et al., 2016).

Analytical Method for Determining Related Components : A study developed a rapid resolution liquid chromatographic assay method for quantitative determination of Quetiapine Hemifumarate in bulk active pharmaceutical ingredient. This method was also applicable for determining process-related impurities (Raju, Raghuram, & Sriramulu, 2009).

DFT Calculations on Quetiapine Hemifumarate : Density Functional Theory (DFT) calculations were conducted on Quetiapine Hemifumarate, providing insights into its molecular structure and thermodynamic properties. This research aids in understanding the chemical nature of the compound (Vessally, Jafari, & Ahmadi, 2016).

Improved and Single Pot Process for Production : An improved process for preparing Quetiapine Hemifumarate with high yield and purity, substantially free from potential impurities, has been reported. This method is significant for industrial production (Niphade et al., 2009).

Synthesis of Quetiapine Hemifumarate : A study presented a synthesis method for Quetiapine Hemifumarate, yielding the compound in significant overall yield. This synthesis method is valuable for industrial-scale production (Tao, 2004).

Receptor Occupancy in Treatment of Schizophrenia : Research on Quetiapine Hemifumarate's effects on D2 and 5HT2A receptor occupancy in schizophrenia patients highlights its atypical antipsychotic properties. This study contributes to understanding the drug's mechanism of action (Gefvert et al., 2001).

Stability-Indicating HPLC Method for Determination of Impurities : A study developed a high-performance liquid chromatography method for determining related substances in Quetiapine Hemifumarate. The method is essential for quality control in pharmaceutical formulations (Mathad et al., 2011).

Solubility in Supercritical Carbon Dioxide : The solubility of Quetiapine Hemifumarate in supercritical carbon dioxide was measured, providing crucial data for pharmaceutical processing and formulation (Sodeifian et al., 2021).

Efficacy in Reducing Cognitive Impairment in Schizophrenia : A study evaluated quetiapine's efficacy in reducing cognitive impairment in schizophrenia patients, demonstrating its potential therapeutic value beyond typical antipsychotic effects (Purdon et al., 2001).

Propriétés

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-SMODUGIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quetiapine-d8 Hemifumarate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-1-(Ethoxymethylene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B8079489.png)

![(1Z)-1-(Ethoxymethylene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B8079492.png)

![8-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B8079499.png)

![methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B8079505.png)

![Methyl (2E)-[2-{[amino(imino)methyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B8079509.png)

![Ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8079512.png)